3-Chloro-D-phenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

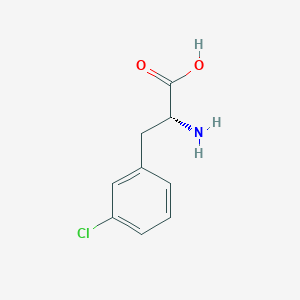

IUPAC Name |

(2R)-2-amino-3-(3-chlorophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJDJLFDGCUYZMN-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)C[C@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701313081 |

Source

|

| Record name | 3-Chloro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80126-52-9 |

Source

|

| Record name | 3-Chloro-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80126-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Chloro-D-phenylalanine chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-D-phenylalanine is a non-proteinogenic amino acid, a derivative of the essential amino acid D-phenylalanine.[1][2] Characterized by the presence of a chlorine atom at the meta position of the phenyl ring, this modification imparts unique chemical and biological properties, making it a valuable building block in pharmaceutical research and drug development.[1][2][3] Its incorporation into peptides can enhance metabolic stability and modulate biological activity.[4][5] This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and biological relevance of this compound.

Chemical Properties and Structure

This compound is a chiral molecule existing as a D-enantiomer.[2] The presence of the chlorine atom on the phenyl ring influences its electronic properties and steric interactions, which can affect its binding to enzymes and receptors.[1]

Table 1: Chemical Identifiers and Synonyms

| Identifier | Value |

| IUPAC Name | (2R)-2-amino-3-(3-chlorophenyl)propanoic acid[6] |

| CAS Number | 80126-52-9[6] |

| Molecular Formula | C₉H₁₀ClNO₂[6] |

| Synonyms | D-3-Chlorophenylalanine, (R)-2-Amino-3-(3-chlorophenyl)propanoic acid, H-D-Phe(3-Cl)-OH, m-Chloro-D-phenylalanine[6] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 199.63 g/mol [6] |

| Melting Point | 226-232 °C[3] |

| Boiling Point | 339.5 ± 32.0 °C (Predicted)[1][7] |

| Solubility | Soluble in water, methanol, ethanol, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[8] A study on the related 4-Chloro-DL-phenylalanine reported solubility up to 5 mM in water with gentle warming.[9] |

| pKa (for DL-mixture) | pK1: 2.17 (carboxyl group), pK2: 8.91 (amino group) at 25°C[1][7] |

| Optical Rotation | [α]²⁰/D = -21.5 ± 1° (c=1.011% in HCl/EtOH) |

Table 3: Spectral Data

| Spectroscopic Technique | Data |

| ¹H NMR | Specific experimental spectra for this compound were not found in the search results. However, the ¹H NMR spectrum of the related compound 3-chloroaniline shows characteristic shifts for protons on the chlorinated phenyl ring.[10] For phenylalanine, typical shifts are observed for the aromatic protons (7.2-7.4 ppm), the α-proton (around 4.0 ppm), and the β-protons (around 3.1-3.3 ppm). The presence of the chlorine atom at the meta position in this compound would be expected to influence the chemical shifts of the aromatic protons. |

| ¹³C NMR | Specific experimental spectra for this compound were not found. The ¹³C NMR of phenylalanine shows signals for the carboxyl carbon (~175 ppm), the aromatic carbons (127-137 ppm), the α-carbon (~56 ppm), and the β-carbon (~38 ppm). The chlorine substituent would cause shifts in the aromatic region. |

| IR Spectroscopy | Specific experimental IR spectra for this compound were not found. The IR spectrum of phenylalanine typically shows characteristic absorption bands for the N-H stretching of the amino group (around 3000-3400 cm⁻¹), C=O stretching of the carboxyl group (around 1600-1750 cm⁻¹), and aromatic C-H and C=C stretching vibrations.[11][12][13] The C-Cl stretching vibration would be expected in the fingerprint region. |

Experimental Protocols

Synthesis

The synthesis of this compound can be approached through several established methods for amino acid synthesis, followed by enantiomeric resolution.

1. Strecker Synthesis (for the racemic mixture):

The Strecker synthesis is a classic method for producing α-amino acids from aldehydes.[14][15][16][17][18]

-

Reaction Principle: 3-Chlorobenzaldehyde is reacted with ammonia and a cyanide source (e.g., potassium cyanide) to form an α-aminonitrile intermediate. Subsequent hydrolysis of the nitrile group yields the racemic 3-Chloro-DL-phenylalanine.[14][15][16]

-

General Procedure:

-

Dissolve 3-chlorobenzaldehyde in a suitable solvent (e.g., methanol or a water-alcohol mixture).

-

Add a source of ammonia (e.g., ammonium chloride) and a cyanide salt (e.g., potassium cyanide).

-

Stir the reaction mixture at room temperature or with gentle heating until the formation of the α-aminonitrile is complete (monitored by techniques like TLC or LC-MS).

-

Hydrolyze the resulting α-aminonitrile using a strong acid (e.g., HCl) or base (e.g., NaOH) under reflux to convert the nitrile group to a carboxylic acid.

-

Neutralize the reaction mixture to precipitate the racemic amino acid.

-

Isolate the product by filtration and wash with a suitable solvent.

-

2. Enzymatic Resolution (for obtaining the D-enantiomer):

To obtain the enantiomerically pure this compound, the racemic mixture synthesized via methods like the Strecker synthesis can be resolved using enzymatic methods.[19][20][21][22][23][24][25]

-

Reaction Principle: Enzymes such as aminoacylases can selectively hydrolyze the N-acetyl derivative of one enantiomer (typically the L-enantiomer), allowing for the separation of the desired D-enantiomer.[24][25] Phenylalanine ammonia lyases (PALs) can also be used for the stereoselective amination of the corresponding cinnamic acid derivative.[19][23]

-

General Procedure (using aminoacylase):

-

Chemically acetylate the racemic 3-Chloro-DL-phenylalanine to produce N-acetyl-3-Chloro-DL-phenylalanine.

-

Dissolve the N-acetylated racemate in a buffered aqueous solution.

-

Add an immobilized aminoacylase enzyme that selectively hydrolyzes the N-acetyl group from the L-enantiomer.

-

Incubate the mixture under controlled temperature and pH until approximately 50% hydrolysis is achieved.

-

Separate the resulting mixture of 3-Chloro-L-phenylalanine and unreacted N-acetyl-3-Chloro-D-phenylalanine. This can be achieved by adjusting the pH and utilizing differences in solubility or by chromatographic methods.

-

Hydrolyze the N-acetyl group from the isolated N-acetyl-3-Chloro-D-phenylalanine using acidic or basic conditions to obtain the final product.

-

Purification

Purification of this compound typically involves recrystallization or chromatographic techniques.

-

Recrystallization: The crude product can be dissolved in a suitable hot solvent (e.g., a water-ethanol mixture) and allowed to cool slowly to form crystals. The purified crystals are then collected by filtration.

-

High-Performance Liquid Chromatography (HPLC): Preparative reverse-phase HPLC is a powerful technique for purifying amino acids and their derivatives.[26][27][28]

-

Stationary Phase: A C18 column is commonly used.

-

Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol, often with an additive like trifluoroacetic acid (TFA) to improve peak shape, is employed.

-

Detection: UV detection is suitable due to the aromatic ring in the molecule.

-

Analysis

The structure and purity of this compound are confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. Samples are typically dissolved in a deuterated solvent like D₂O or DMSO-d₆.[29][30]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups (amine, carboxylic acid, aromatic ring). Solid samples can be prepared as KBr pellets or as a thin film after dissolving in a volatile solvent.[11][12][13][31][32]

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, confirming the identity of the compound.

-

Chiral Chromatography: The enantiomeric purity of this compound is determined using chiral HPLC or chiral gas chromatography (GC).[33]

Biological Activity and Signaling Pathways

Halogenated derivatives of phenylalanine are known to interact with various biological systems, including amino acid transporters and enzymes involved in amino acid metabolism.

Interaction with L-type Amino Acid Transporter 1 (LAT1)

LAT1 is a transporter for large neutral amino acids and is often overexpressed in cancer cells to meet their high demand for nutrients. Phenylalanine and its analogs are substrates for LAT1. The presence and position of a halogen on the phenyl ring can influence the affinity for this transporter.

Inhibition of Phenylalanine Hydroxylase (PAH)

Phenylalanine hydroxylase is a key enzyme in the metabolism of phenylalanine, catalyzing its conversion to tyrosine. Analogs of phenylalanine can act as inhibitors of this enzyme.

Experimental Workflow

A typical workflow for the synthesis and characterization of this compound is outlined below.

Conclusion

This compound is a synthetically accessible, non-proteinogenic amino acid with significant potential in drug discovery and peptide design. Its unique physicochemical properties, stemming from the chloro-substitution on the phenyl ring, make it a valuable tool for modulating the biological activity and stability of peptides and other small molecules. While detailed experimental protocols are not widely published, established synthetic and analytical methods for amino acids provide a clear path for its preparation and characterization. Further research into its biological interactions will likely uncover new applications for this versatile compound in medicinal chemistry and chemical biology.

References

- 1. 3-CHLORO-DL-PHENYLALANINE | 1956-15-6 [amp.chemicalbook.com]

- 2. CAS 80126-52-9: this compound | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | C9H10ClNO2 | CID 7009409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-CHLORO-DL-PHENYLALANINE | 1956-15-6 [m.chemicalbook.com]

- 8. L-3-Chlorophenylalanine | 80126-51-8 [chemicalbook.com]

- 9. 4-Chloro-DL-phenylalanine, 98+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. 3-Chloroaniline(108-42-9) 1H NMR [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. total-synthesis.com [total-synthesis.com]

- 17. Show how you would use a Strecker synthesis to make phenylalanine... | Study Prep in Pearson+ [pearson.com]

- 18. Strecker Synthesis [organic-chemistry.org]

- 19. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. One-Pot Enzymatic Synthesis of D-Arylalanines Using Phenylalanine Ammonia Lyase and L-Amino Acid Deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. scispace.com [scispace.com]

- 27. teledyneisco.com [teledyneisco.com]

- 28. researchgate.net [researchgate.net]

- 29. susi.usi.ch [susi.usi.ch]

- 30. 3-CHLORO-L-ALANINE HYDROCHLORIDE(51887-89-9) 1H NMR [m.chemicalbook.com]

- 31. m.youtube.com [m.youtube.com]

- 32. scispace.com [scispace.com]

- 33. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Synthesis and Purification of 3-Chloro-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for the synthesis and purification of 3-Chloro-D-phenylalanine, a non-proteinogenic amino acid of significant interest in pharmaceutical research and drug development. The document details enzymatic and asymmetric chemical synthesis routes, as well as resolution and purification techniques, supported by experimental protocols and quantitative data.

Synthesis of this compound

The enantioselective synthesis of this compound can be achieved through several advanced methods, including enzymatic synthesis and asymmetric chemical synthesis. Additionally, the resolution of a racemic mixture of 3-chlorophenylalanine is a viable approach.

Enzymatic Synthesis

Enzymatic methods offer high selectivity and operate under mild reaction conditions, making them an attractive green chemistry approach for the synthesis of chiral amino acids.

Engineered Phenylalanine Ammonia Lyases (PALs) have been successfully employed for the asymmetric hydroamination of cinnamic acid derivatives to produce D-phenylalanine analogues.[1][2] Variants of PAL from Planctomyces brasiliensis (PbPAL), such as PbPAL L205F, have shown exceptional performance in converting electron-deficient aryl acrylates with high enantiomeric excess (>99% ee).[1][2]

Experimental Protocol: Enzymatic Synthesis using Engineered PAL

-

Reaction Setup: In a temperature-controlled vessel, dissolve 3-chloro-cinnamic acid (substrate) in a 6 M ammonia solution (pH 9.5).

-

Enzyme Addition: Add the lyophilized powder of the engineered PAL variant (e.g., PbPAL L205F) to the reaction mixture. A typical enzyme loading is 5-10 wt% relative to the substrate.

-

Reaction Conditions: Incubate the reaction at 30°C with agitation for 24-36 hours. For substrates with poor aqueous solubility, up to 5% (v/v) of a co-solvent like DMSO can be added.

-

Monitoring: Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) to determine conversion and enantiomeric excess.

-

Work-up: After the reaction reaches completion, acidify the mixture to precipitate the product. The crude this compound can then be collected by filtration and subjected to further purification.

D-Amino Acid Dehydrogenases can be utilized in a stereoinversion process to convert L-chlorophenylalanine to its D-enantiomer. This method involves the deamination of the L-amino acid to the corresponding α-keto acid, followed by a stereoselective reductive amination to the D-amino acid, often achieving quantitative yields and excellent enantiomeric excess (>99%).[3]

Experimental Protocol: Stereoinversion using D-Amino Acid Dehydrogenase

-

Deamination: In a buffered solution, incubate L-3-chlorophenylalanine with an L-amino acid deaminase (LAAD) to produce 3-(3-chlorophenyl)-2-oxopropanoic acid.

-

Reductive Amination: In a separate or one-pot system, introduce a D-amino acid dehydrogenase (DAADH) and a cofactor regeneration system (e.g., formate dehydrogenase and sodium formate for NADPH regeneration).

-

Reaction Conditions: Maintain the reaction at an optimal pH and temperature for the enzymes used.

-

Product Isolation: Once the conversion is complete, the desired this compound can be isolated and purified from the reaction mixture.

Asymmetric Phase-Transfer Catalysis

Asymmetric phase-transfer catalysis provides a powerful chemical method for the enantioselective synthesis of α-amino acids. This approach involves the alkylation of a glycine Schiff base with a benzyl bromide derivative in the presence of a chiral phase-transfer catalyst.[4]

Experimental Protocol: Asymmetric Synthesis via Phase-Transfer Catalysis

-

Reaction Mixture: In a reaction vessel, combine N-(diphenylmethylene)glycine tert-butyl ester, 3-chlorobenzyl bromide (1.2 equivalents), and a chiral phase-transfer catalyst (e.g., a cinchona alkaloid-derived quaternary ammonium salt, 1-10 mol%).

-

Solvent and Base: Add an organic solvent such as toluene or dichloromethane and an aqueous solution of a strong base (e.g., 50% KOH).

-

Reaction Conditions: Stir the biphasic mixture vigorously at room temperature for several hours to days, monitoring the reaction progress by TLC or HPLC.

-

Work-up and Deprotection: After completion, separate the organic layer, wash, and dry it. Remove the solvent in vacuo. The resulting protected amino acid ester is then deprotected under acidic conditions (e.g., refluxing in hydrochloric acid) to yield this compound hydrochloride.[4]

Resolution of Racemic 3-Chlorophenylalanine

Resolution of a racemic mixture is a classical and often practical approach to obtaining a single enantiomer.

This method involves reacting the racemic amino acid with a chiral resolving agent to form diastereomeric salts, which can be separated by fractional crystallization due to their different solubilities.[3]

Experimental Protocol: Resolution via Diastereomeric Salt Formation

-

Salt Formation: Dissolve racemic 3-chlorophenylalanine in a suitable solvent (e.g., a mixture of water and ethanol). Add an equimolar amount of a chiral resolving agent (e.g., (+)-tartaric acid).

-

Crystallization: Heat the solution to dissolve the components completely, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystals by filtration. The diastereomeric purity can be enhanced by recrystallization.

-

Liberation of the Amino Acid: Treat the purified diastereomeric salt with a base to precipitate the free this compound, which is then collected by filtration, washed, and dried.

Purification of this compound

High purity is crucial for the application of this compound in research and drug development. The primary methods for purification are recrystallization and chromatography.

Recrystallization

Recrystallization is a widely used technique for the purification of solid compounds based on their differential solubility in a given solvent at varying temperatures.[1]

Experimental Protocol: Recrystallization

-

Solvent Selection: Choose a suitable solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. A mixture of water and a miscible organic solvent like ethanol is often effective for amino acids.

-

Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.

-

Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful technique for isolating and purifying compounds from a mixture with high resolution. Reversed-phase HPLC is commonly used for the purification of amino acids and peptides.

Experimental Protocol: Preparative HPLC Purification

-

Column and Mobile Phase: Use a suitable reversed-phase column (e.g., C18). The mobile phase typically consists of a gradient of water and an organic solvent like acetonitrile, both containing a small amount of an ion-pairing agent such as trifluoroacetic acid (TFA) (0.1%).

-

Sample Preparation: Dissolve the crude this compound in the initial mobile phase.

-

Chromatography: Inject the sample onto the column and run a gradient elution to separate the components.

-

Fraction Collection: Collect the fractions corresponding to the peak of this compound.

-

Solvent Removal: Combine the pure fractions and remove the solvent by lyophilization to obtain the purified product.

Data Presentation

The following tables summarize the quantitative data for the synthesis and purification methods described.

Table 1: Synthesis of this compound - Quantitative Data

| Synthesis Method | Key Reagents/Enzymes | Typical Yield | Enantiomeric Excess (ee) | Reference |

| Engineered Phenylalanine Ammonia Lyase | Engineered PbPAL L205F, 3-chloro-cinnamic acid | Good to High | >99% | [1][2] |

| D-Amino Acid Dehydrogenase | L-amino acid deaminase, D-amino acid dehydrogenase | Quantitative | >99% | [3] |

| Asymmetric Phase-Transfer Catalysis | Chiral Cinchona alkaloid catalyst, 3-chlorobenzyl bromide | 70-95% | 90-99% | [4] |

| Diastereomeric Salt Resolution | (+)-Tartaric acid | 30-45% (theoretical max 50%) | >98% (after recrystallization) | [3] |

Table 2: Purification of this compound - Quantitative Data

| Purification Method | Key Parameters | Typical Recovery | Final Purity | Reference |

| Recrystallization | Solvent: Water/Ethanol | 70-90% | >99% | [1] |

| Preparative HPLC | Column: C18; Mobile Phase: Water/Acetonitrile with 0.1% TFA | 60-80% | >99.5% | General HPLC knowledge |

Visualizations

The following diagrams illustrate the workflows for the synthesis and purification of this compound.

Caption: Overview of synthesis routes for this compound.

Caption: General workflow for the purification of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron‐Deficient Aromatic d‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. onyxipca.com [onyxipca.com]

- 4. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Chloro-D-phenylalanine: A Technical Guide

Introduction

3-Chloro-D-phenylalanine is a non-proteinogenic amino acid that serves as a valuable building block in pharmaceutical research and drug development. Its incorporation into peptides and other molecules can significantly alter their biological activity and metabolic stability. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and structural elucidation in various research and development stages. This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with detailed experimental protocols.

Due to the limited availability of public experimental spectra for this compound, the quantitative data presented in this guide are predicted or expected values based on the analysis of its structural analogs and fundamental spectroscopic principles.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₉H₁₀ClNO₂[1][2][3][4] |

| Molecular Weight | 199.63 g/mol [1] |

| CAS Number | 80126-52-9[1][3][4] |

| Appearance | White to off-white powder[5] |

| Melting Point | 226-232 °C[3] |

| Optical Rotation | -21.5 ± 1° (c=1.011% in HCl/EtOH)[3] |

Spectroscopic Data

The following sections detail the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR)

The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) would exhibit the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | m | 4H | Aromatic protons (C₂-H, C₄-H, C₅-H, C₆-H) |

| ~4.0-4.2 | dd | 1H | α-proton (CH-NH₂) |

| ~3.0-3.3 | m | 2H | β-protons (CH₂-Ar) |

Note: The chemical shifts of the amine (-NH₂) and carboxylic acid (-COOH) protons are highly dependent on the solvent and pH and may be observed as broad singlets or undergo exchange with the solvent.

¹³C NMR (Carbon-13 NMR)

The predicted proton-decoupled ¹³C NMR spectrum of this compound would show the following peaks:

| Chemical Shift (δ, ppm) | Assignment |

| ~170-175 | Carbonyl carbon (C=O) |

| ~135-140 | Aromatic carbon attached to CH₂ (C₁) |

| ~134 | Aromatic carbon attached to Cl (C₃) |

| ~125-130 | Aromatic carbons (C₂, C₄, C₅, C₆) |

| ~55-60 | α-carbon (CH-NH₂) |

| ~35-40 | β-carbon (CH₂-Ar) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic IR absorption bands for solid-phase this compound are listed below.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3000-3300 | N-H stretch | Amine (-NH₂) |

| 2500-3300 | O-H stretch | Carboxylic acid (-COOH) |

| ~3030 | C-H stretch | Aromatic |

| ~2960 | C-H stretch | Aliphatic |

| ~1700-1725 | C=O stretch | Carboxylic acid (-C=O) |

| ~1580-1620 | C=C stretch | Aromatic ring |

| ~1500-1550 | N-H bend | Amine (-NH₂) |

| ~1400 | O-H bend | Carboxylic acid |

| 1000-1100 | C-Cl stretch | Chloro-aromatic |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a suitable method.

Expected Fragmentation Pattern

The mass spectrum is expected to show the molecular ion peak [M+H]⁺. Common fragmentation pathways for amino acids include the loss of the carboxyl group and cleavage of the side chain.[6]

| m/z | Assignment |

| 200.0473 | [M+H]⁺ (for C₉H₁₁³⁵ClNO₂) |

| 183.0202 | [M+H - NH₃]⁺ |

| 154.0418 | [M+H - COOH]⁺ |

| 125.0153 | [M+H - COOH - C₂H₄]⁺ (benzyl cation) |

| 91.0542 | [C₇H₇]⁺ (tropylium ion) |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

NMR Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent will depend on the solubility of the compound and the desired observation of exchangeable protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

Reference the spectrum to the solvent peak.

-

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

KBr Pellet Method: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile with a small amount of formic acid to promote ionization.

-

Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source or inject it through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive ion mode.

-

For fragmentation analysis (MS/MS), select the molecular ion ([M+H]⁺) as the precursor ion and subject it to collision-induced dissociation (CID).

-

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Step-by-step experimental workflow for spectroscopic characterization.

References

- 1. This compound | C9H10ClNO2 | CID 7009409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-chloro-L-phenylalanine | C9H10ClNO2 | CID 2761492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 80126-52-9: this compound | CymitQuimica [cymitquimica.com]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

The Biological Activity of 3-Chloro-D-phenylalanine: A Technical Guide for Researchers

An In-depth Examination of a Unique Non-proteinogenic Amino Acid in Drug Discovery and Biochemical Research

Introduction

3-Chloro-D-phenylalanine is a synthetic, non-proteinogenic amino acid that has garnered interest within the scientific community for its potential applications in drug development and biochemical research. As a derivative of the essential amino acid D-phenylalanine, its unique structural modification—the presence of a chlorine atom at the meta position of the phenyl ring—confers distinct biological properties. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its interaction with amino acid transporters. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals.

Core Biological Activity: Interaction with L-Type Amino Acid Transporters

The primary reported biological activity of chlorinated phenylalanine analogs, including the 3-chloro isomer, involves their interaction with L-type amino acid transporters (LATs). LAT1, in particular, is a well-established target for drug delivery to cancer cells and across the blood-brain barrier due to its overexpression in these biological contexts.

While specific quantitative data for the D-isomer is limited in publicly available literature, research on the corresponding L-isomer, 3-chloro-L-phenylalanine, provides valuable insights into the structure-activity relationship. Studies have shown that for 3-halogenated phenylalanines, the inhibitory activity at both LAT1 and LAT2 increases with the size of the halogen atom (Fluorine < Chlorine < Bromine < Iodine).[1] This trend strongly suggests that this compound is also an inhibitor of these transporters.

Quantitative Data on Related Compounds

To provide a comparative context for the potential activity of this compound, the following table summarizes the available quantitative data for the inhibition of L-type amino acid transporters by related phenylalanine analogs.

| Compound | Transporter | Assay Type | Parameter | Value (µM) |

| L-Phenylalanine | LAT1 | Inhibition of [¹⁴C]L-leucine uptake | Kᵢ | 43.47 ± 6.28[1] |

| L-Phenylalanine | LAT2 | Inhibition of [¹⁴C]L-alanine uptake | Kᵢ | 109.79 ± 20.0[1] |

| 2-Iodo-L-phenylalanine | LAT1 | Inhibition of [¹⁴C]L-leucine uptake | Kᵢ | 9.56 ± 1.67[1] |

| 2-Iodo-L-phenylalanine | LAT2 | Inhibition of [¹⁴C]L-alanine uptake | Kᵢ | 87.61 ± 11.87[1] |

Note: Data for this compound is not currently available in the public domain. The data presented is for the L-isomers and is intended to provide a general understanding of the structure-activity relationships.

Experimental Protocols

A detailed understanding of the methodologies used to assess the biological activity of this compound is crucial for reproducing and expanding upon existing research. The following is a detailed protocol for an in vitro cell-based assay to determine the inhibitory activity of compounds against the L-type amino acid transporters LAT1 and LAT2.

Protocol: In Vitro LAT1 and LAT2 Inhibition Assay

Objective: To determine the inhibitory constant (Kᵢ) of this compound for the human L-type amino acid transporters LAT1 and LAT2.

Materials:

-

HEK293 cells stably expressing human LAT1 (HEK293-hLAT1)

-

HEK293 cells stably expressing human LAT2 (HEK293-hLAT2)

-

Poly-D-lysine-coated 24-well plates

-

Dulbecco's Modified Eagle Medium (DMEM) with supplements

-

Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

[¹⁴C]-L-leucine (for LAT1 assay)

-

[¹⁴C]-L-alanine (for LAT2 assay)

-

Non-radiolabeled L-leucine and L-alanine

-

This compound (test compound)

-

Scintillation cocktail

-

Scintillation counter

-

Cell lysis buffer

Procedure:

-

Cell Culture: Culture HEK293-hLAT1 and HEK293-hLAT2 cells in DMEM supplemented with 10% FBS and appropriate selection antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Seed the cells onto poly-D-lysine-coated 24-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.

-

Preparation of Assay Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or aqueous buffer).

-

Prepare serial dilutions of the test compound in the assay buffer.

-

Prepare solutions of [¹⁴C]-L-leucine and [¹⁴C]-L-alanine in the assay buffer at the desired final concentration (e.g., a concentration close to the Kₘ value for the respective transporter).

-

-

Inhibition Assay:

-

On the day of the experiment, wash the cell monolayers twice with pre-warmed PBS.

-

Add the assay buffer containing various concentrations of this compound to the wells.

-

Include control wells with buffer only (for total uptake) and wells with a high concentration of a known LAT1/LAT2 inhibitor (for non-specific uptake).

-

Pre-incubate the plates at 37°C for a specified time (e.g., 10 minutes).

-

Initiate the uptake by adding the assay buffer containing the radiolabeled substrate ([¹⁴C]-L-leucine for LAT1 or [¹⁴C]-L-alanine for LAT2) to each well.

-

Incubate for a short period (e.g., 1-5 minutes) at 37°C, ensuring the uptake is in the linear range.

-

Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold PBS.

-

-

Quantification:

-

Lyse the cells in each well using a suitable lysis buffer.

-

Transfer the cell lysates to scintillation vials.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific uptake from all measurements.

-

Plot the percentage of inhibition of radiolabeled substrate uptake against the concentration of this compound.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression.

-

Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the concentration of the radiolabeled substrate and Kₘ is the Michaelis-Menten constant of the substrate for the transporter.

-

Visualizations

Experimental Workflow for LAT1/LAT2 Inhibition Assay

References

The Core Mechanism of 3-Chloro-D-phenylalanine in Neurological Disorders: An In-depth Technical Guide

A Note on Nomenclature: The compound of interest, 3-Chloro-D-phenylalanine, is a specific isomer of chlorophenylalanine. However, the vast majority of scientific literature focuses on the para-chloro isomer, para-chlorophenylalanine (p-CPA or 4-chlorophenylalanine), often as a racemic mixture (DL-p-CPA). This document will primarily detail the mechanism of action of p-CPA due to the extensive research available, and it is widely accepted as the archetypal pharmacological tool for serotonin depletion. It is presumed that the fundamental mechanism of tryptophan hydroxylase inhibition is shared among these isomers, though potencies may differ.

Executive Summary

para-Chlorophenylalanine (p-CPA) is a potent and irreversible inhibitor of the enzyme tryptophan hydroxylase (TPH), the rate-limiting step in the biosynthesis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). This selective inhibition leads to a profound and sustained depletion of serotonin in the central nervous system (CNS). Consequently, p-CPA serves as a critical research tool for investigating the role of serotonin in a wide array of neurological processes and disorders. This guide provides a comprehensive overview of the mechanism of action of p-CPA, its effects on various neurotransmitter systems, detailed experimental protocols for its use in animal models, and a summary of key quantitative data.

Core Mechanism of Action: Irreversible Inhibition of Tryptophan Hydroxylase

The primary mechanism of action of p-CPA is its irreversible inhibition of tryptophan hydroxylase (TPH). TPH is responsible for the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), the precursor to serotonin. There are two isoforms of TPH: TPH1, found predominantly in the periphery (e.g., the gut and pineal gland), and TPH2, which is the neuronal isoform responsible for serotonin synthesis in the brain.[1] p-CPA acts as a suicide inhibitor, meaning it is chemically altered by the enzyme's own catalytic mechanism into a reactive form that binds irreversibly to the enzyme, thereby inactivating it.

The consequence of TPH inhibition is a dramatic and long-lasting reduction in the synthesis of serotonin in the brain. This depletion affects all serotonergic pathways, leading to a global deficit in serotonergic neurotransmission. The recovery of serotonin levels after p-CPA administration is slow and depends on the synthesis of new TPH enzyme, which can take several days to weeks.

Effects on Other Neurotransmitter Systems

While p-CPA is highly selective for TPH, profound serotonin depletion can have secondary effects on other neurotransmitter systems, notably the catecholamines: dopamine (DA) and norepinephrine (NE). Several studies have reported a reduction in the levels of dopamine and norepinephrine following p-CPA administration, although this effect is generally less pronounced and more variable than the depletion of serotonin.[2][3][4] The interplay between the serotonin and catecholamine systems is complex; serotonin can modulate the firing of dopaminergic and noradrenergic neurons. Therefore, the observed changes in catecholamine levels are likely an indirect consequence of the disruption of serotonergic regulation.

Quantitative Data on Neurotransmitter Depletion

The administration of p-CPA leads to a dose-dependent and time-dependent depletion of serotonin and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA). The following tables summarize the quantitative effects of p-CPA on monoamine levels in the rat brain as reported in various studies.

| Table 1: Dose-Dependent Effects of p-CPA on Brain Monoamine Levels in Rats | ||||

| Dosage (mg/kg, i.p.) | Brain Region | % Decrease in Serotonin (5-HT) | % Decrease in 5-HIAA | Reference |

| 100-150 | Cortex, Striatum, Hippocampus | 30-50% | >50% | [5] |

| 300 (2 consecutive days) | Medial Basal Hypothalamus | Dramatic Depletion | Not Reported | [6] |

| 400 (single dose, 24h) | Not Specified | Significant | Not Reported | [7] |

| 1000 | Whole Brain | 90.6% | 91.8% | [8] |

| Table 2: Effects of p-CPA on Catecholamine Levels in the Rat Frontal Cortex | |||

| Treatment | % Decrease in Norepinephrine (NE) | % Decrease in Dopamine (DA) | Reference |

| p-CPA (dosage not specified) | ~30% | ~42% | [3] |

| p-CPA (2 x 400 mg/kg) | 23.5% | 96% (Note: This high DA decrease is unusual and may reflect the specific experimental conditions) | [4] |

Experimental Protocols

The following are representative protocols for the use of p-CPA to induce serotonin depletion in a research setting.

Protocol 1: Systemic Administration of p-CPA in Rats for Serotonin Depletion

Objective: To induce a significant and sustained depletion of brain serotonin for behavioral or neurochemical studies.

Materials:

-

para-Chlorophenylalanine (p-CPA) methyl ester hydrochloride

-

Sterile saline (0.9% NaCl)

-

Male Sprague-Dawley rats (250-300g)

-

Standard animal housing facilities

-

Injection supplies (syringes, needles)

Procedure:

-

Preparation of p-CPA Solution: Dissolve p-CPA in sterile saline to the desired concentration (e.g., 30 mg/mL for a 300 mg/kg dose in a 10 mL/kg injection volume). Gentle warming and vortexing may be required to fully dissolve the compound. Prepare the solution fresh on the day of injection.

-

Animal Handling and Dosing:

-

Acclimatize rats to the housing facility for at least one week prior to the experiment.

-

Weigh each rat accurately to determine the correct injection volume.

-

Administer p-CPA via intraperitoneal (i.p.) injection. A common and effective dosing regimen is 300 mg/kg daily for two to three consecutive days.[6][9] For a more profound depletion, a single higher dose (e.g., 400 mg/kg) can be used.[7]

-

A control group should be injected with an equivalent volume of sterile saline.

-

-

Post-Injection Monitoring:

-

Monitor the animals for any adverse effects. p-CPA can sometimes cause transient behavioral changes.

-

Peak serotonin depletion is typically observed 2-4 days after the final injection.[10]

-

-

Tissue Collection and Analysis:

-

At the desired time point post-injection, euthanize the animals according to approved protocols.

-

Rapidly dissect the brain regions of interest (e.g., hippocampus, prefrontal cortex, striatum) on a cold surface.

-

Immediately freeze the tissue samples in liquid nitrogen or on dry ice and store them at -80°C until analysis.

-

Protocol 2: Analysis of Brain Monoamines using HPLC with Electrochemical Detection

Objective: To quantify the levels of serotonin, dopamine, norepinephrine, and their metabolites in brain tissue.

Materials:

-

Frozen brain tissue samples

-

Perchloric acid (PCA), 0.1 M

-

Mobile phase for HPLC (e.g., 0.1 M sodium formate buffer, 5 mM sodium 1-heptanesulfonate, 0.17 mM EDTA, 5% v/v acetonitrile, pH ~4.0)[11]

-

High-Performance Liquid Chromatography (HPLC) system with a C8 or C18 reverse-phase column and an electrochemical detector.

-

Tissue homogenizer (e.g., sonicator)

-

Centrifuge and microcentrifuge filter tubes (0.22 or 0.45 µm)

-

Standards for 5-HT, 5-HIAA, DA, HVA, NE, and MHPG.

Procedure:

-

Sample Preparation:

-

Weigh the frozen brain tissue samples.

-

Add a known volume of ice-cold 0.1 M PCA (e.g., 10 volumes of the tissue weight).

-

Homogenize the tissue until no visible particles remain.

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet proteins.[12]

-

Collect the supernatant and filter it through a microcentrifuge filter tube.[12]

-

-

HPLC Analysis:

-

Inject a known volume of the filtered supernatant into the HPLC system.

-

Separate the monoamines and their metabolites using the specified column and mobile phase.

-

Detect the compounds using the electrochemical detector set at an appropriate potential (e.g., +650 mV).[11]

-

-

Data Analysis:

-

Generate a standard curve for each compound using known concentrations of the standards.

-

Identify and quantify the peaks in the sample chromatograms by comparing their retention times and peak areas/heights to the standard curve.

-

Express the results as ng or pg of monoamine per mg of tissue weight.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by p-CPA and a typical experimental workflow.

References

- 1. Inhibition of serotonin synthesis: A novel therapeutic paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Catecholamines and serotonin in the rat central nervous system after 6-OHDA, 5-7-DHT and p-CPA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of p-chlorophenylalanine at moderate dosage on 5-HT and 5-HIAA concentrations in brain regions of control and p-chloroamphetamine treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Para-chlorophenylalanine treatment inhibits the expression of vasoactive intestinal peptide messenger RNA in rat anterior pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The depletion of brain serotonin levels by para-chlorophenylalanine administration significantly alters the activity of midbrain dopamine cells in rats: an extracellular single cell recording study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of p-chlorophenylalanine and tryptophan on sleep, EEG and motor activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Impairing of Serotonin Synthesis by P-Chlorphenylanine Prevents the Forgetting of Contextual Memory After Reminder and the Protein Synthesis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HPLC electrochemical detection and quantification of monoamines and their metabolites in rat brain tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cores.emory.edu [cores.emory.edu]

The Halogenated Phenylalanines: A Technical Guide to Their Discovery, Synthesis, and Application in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic modification of amino acids has become a cornerstone of modern chemical biology and drug discovery. Among these modifications, the halogenation of phenylalanine has proven to be a particularly powerful tool. The incorporation of fluorine, chlorine, bromine, or iodine onto the phenyl ring of phenylalanine profoundly alters its physicochemical and biological properties.[1] These alterations can lead to enhanced metabolic stability, modulated receptor binding affinity, and the introduction of novel functionalities for use as probes in biological systems.[1][2] This technical guide provides an in-depth overview of the discovery, history, synthesis, and diverse applications of halogenated phenylalanine analogues, with a focus on quantitative data and detailed experimental methodologies.

Discovery and History: A Tale of Serendipity and Design

The story of halogenated phenylalanine analogues begins with the study of amino acid metabolism and its role in neurotransmission. One of the most historically significant halogenated phenylalanine analogues is p-chlorophenylalanine (PCPA), also known as fenclonine.[3] Its discovery was a pivotal moment in neuropharmacology. Researchers found that PCPA acts as a selective and irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin.[3] This discovery provided scientists with a powerful chemical tool to probe the physiological and behavioral roles of serotonin, leading to significant advances in our understanding of mood, sleep, and various psychiatric disorders.[3]

Following the discovery of PCPA, interest grew in the potential of other halogenated phenylalanine analogues. The introduction of fluorine, in particular, has been a major focus in medicinal chemistry. Due to its small size and high electronegativity, fluorine can subtly alter the electronic properties of the phenyl ring without adding significant steric bulk.[4] This has led to the development of fluorinated phenylalanine analogues that can enhance the stability of peptides and proteins, serve as sensitive probes for NMR studies, and improve the pharmacological properties of drug candidates.[4][5] Brominated and iodinated phenylalanine analogues have also found important niches, for instance, as versatile building blocks in peptide synthesis and as heavy atoms for X-ray crystallography to aid in protein structure determination.[6][7]

Physicochemical and Biological Properties of Halogenated Phenylalanine Analogues

The introduction of a halogen atom to the phenyl ring of phenylalanine imparts unique physicochemical properties that, in turn, influence biological activity. These properties include changes in lipophilicity, electronic character, and steric bulk. A summary of key quantitative data for various halogenated phenylalanine analogues is presented in the tables below.

Table 1: Physicochemical Properties of Selected Halogenated Phenylalanine Analogues

| Compound Name | Molecular Weight ( g/mol ) | Calculated LogP | pKa (Carboxyl) | pKa (Amino) |

| L-Phenylalanine | 165.19 | -1.38 | 1.83 | 9.13 |

| 4-Fluoro-L-phenylalanine | 183.18 | -1.9 | ~2.2 | ~9.2 |

| 4-Chloro-L-phenylalanine | 199.63 | - | ~2.3 | ~9.3 |

| 4-Bromo-L-phenylalanine | 244.08 | - | ~2.3 | ~9.3 |

| 4-Iodo-L-phenylalanine | 291.08 | - | ~2.3 | ~9.3 |

Note: Some values are estimates based on structurally similar compounds.

Table 2: Biological Activity of Peptides Containing Halogenated Phenylalanine Analogues

| Peptide Analogue | Target | Assay Type | IC50 (nM) | Ki (nM) | Fold Change vs. Native | Reference |

| Biphalin (Phe at 4,4') | µ-Opioid Receptor | Radioligand Binding | - | 0.45 | - | [1] |

| Biphalin (4-F-Phe at 4,4') | µ-Opioid Receptor | Radioligand Binding | - | 0.20 | 2.25-fold increase in affinity | [1] |

| Biphalin (Phe at 4,4') | δ-Opioid Receptor | Radioligand Binding | - | 0.11 | - | [1] |

| Biphalin (4-F-Phe at 4,4') | δ-Opioid Receptor | Radioligand Binding | - | 0.04 | 2.75-fold increase in affinity | [1] |

Table 3: L-type Amino Acid Transporter (LAT) Affinity and Transport Velocity of Halogenated Phenylalanine Analogues

| Compound | LAT1 Ki (µM) | LAT2 Ki (µM) | LAT1 Selectivity (LAT2 Ki / LAT1 Ki) | LAT1 Vmax of efflux (% radioactivity/min) |

| L-Phenylalanine | 8.92 ± 1.08 | 11.2 ± 1.2 | 1.26 | 13.32 ± 0.31 |

| 2-Fluoro-L-phenylalanine | 12.1 ± 1.1 | 16.5 ± 1.9 | 1.36 | - |

| 3-Fluoro-L-phenylalanine | 5.43 ± 0.53 | 10.3 ± 1.1 | 1.90 | - |

| 4-Fluoro-L-phenylalanine | 9.87 ± 0.97 | 13.1 ± 1.4 | 1.33 | - |

| 2-Chloro-L-phenylalanine | 4.12 ± 0.45 | 14.2 ± 1.6 | 3.45 | - |

| 3-Chloro-L-phenylalanine | 2.13 ± 0.24 | 6.43 ± 0.71 | 3.02 | - |

| 4-Chloro-L-phenylalanine | 6.21 ± 0.68 | 10.1 ± 1.1 | 1.63 | - |

| 2-Bromo-L-phenylalanine | 3.25 ± 0.38 | 15.1 ± 1.8 | 4.65 | - |

| 3-Bromo-L-phenylalanine | 1.54 ± 0.19 | 4.32 ± 0.52 | 2.81 | - |

| 4-Bromo-L-phenylalanine | 5.34 ± 0.61 | 8.98 ± 1.0 | 1.68 | - |

| 2-Iodo-L-phenylalanine | 2.79 ± 0.33 | 12.3 ± 1.5 | 4.41 | 12.98 ± 0.28 |

| 3-Iodo-L-phenylalanine | 1.21 ± 0.15 | 3.21 ± 0.39 | 2.65 | - |

| 4-Iodo-L-phenylalanine | 7.98 ± 0.91 | 9.87 ± 1.2 | 1.24 | - |

Data adapted from a study on HEK293 cells expressing human LAT1 or LAT2.[8][9][10]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and chemical processes involving halogenated phenylalanine analogues is crucial for a deeper understanding. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.

Experimental Protocols

This section provides detailed methodologies for key experiments involving halogenated phenylalanine analogues.

Protocol 1: Chemical Synthesis of L-4-Chlorophenylalanine

This protocol describes a method for the synthesis of L-4-chlorophenylalanine from L-phenylalanine.

Materials:

-

L-Phenylalanine

-

Acetic anhydride

-

Chlorine gas

-

Sodium hydroxide

-

Hydrochloric acid

-

Ethanol

-

Diethyl ether

Procedure:

-

Acetylation of L-Phenylalanine: Dissolve L-phenylalanine in a solution of sodium hydroxide. Add acetic anhydride dropwise while maintaining the temperature at 0-5°C. Stir for 2-3 hours. Acidify the solution with hydrochloric acid to precipitate N-acetyl-L-phenylalanine. Filter, wash with cold water, and dry the product.

-

Chlorination: Suspend N-acetyl-L-phenylalanine in a suitable solvent (e.g., acetic acid). Bubble chlorine gas through the suspension at room temperature with stirring. Monitor the reaction by TLC until the starting material is consumed.

-

Hydrolysis: Add water to the reaction mixture and heat to reflux to hydrolyze the acetyl group. After cooling, neutralize the solution with sodium hydroxide to precipitate the crude 4-chloro-L-phenylalanine.

-

Purification: Recrystallize the crude product from a mixture of water and ethanol to obtain pure L-4-chlorophenylalanine. Characterize the final product by NMR, mass spectrometry, and melting point analysis.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 4-Bromophenylalanine

This protocol outlines the manual synthesis of a peptide containing 4-bromophenylalanine using Fmoc/tBu chemistry.[3][6]

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-4-bromo-L-phenylalanine)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Procedure:

-

Resin Swelling: Place the Fmoc-Rink Amide resin in a reaction vessel and swell in DMF for 30 minutes.[4]

-

Fmoc Deprotection: Remove the Fmoc group by treating the resin with a 20% solution of piperidine in DMF for 20 minutes.[4]

-

Washing: Wash the resin thoroughly with DMF to remove excess piperidine.[4]

-

Amino Acid Coupling: In a separate tube, pre-activate 3 equivalents of the Fmoc-amino acid (or Fmoc-4-bromo-L-phenylalanine) with 3 equivalents of DIC and 3 equivalents of Oxyma in DMF for 5-10 minutes. Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours.[4]

-

Washing: Wash the resin with DMF to remove unreacted reagents.[4]

-

Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

-

Final Deprotection: After the last coupling step, perform a final Fmoc deprotection.

-

Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[4]

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

Protocol 3: In Vivo Site-Specific Incorporation of 4-Fluorophenylalanine in E. coli

This method utilizes an expanded genetic code to incorporate 4-fluorophenylalanine at a specific site in a protein in response to an amber stop codon (UAG).[4]

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression plasmid for the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site.

-

Plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNACUA pair specific for 4-fluorophenylalanine (e.g., pEVOL-p-F-Phe).

-

Luria-Bertani (LB) medium

-

Appropriate antibiotics

-

4-Fluorophenylalanine (4-F-Phe)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

-

Transformation: Co-transform the E. coli expression strain with the plasmid containing the gene of interest and the plasmid encoding the orthogonal synthetase/tRNA pair.[4]

-

Starter Culture: Inoculate a single colony into LB medium with appropriate antibiotics and grow overnight at 37°C.[4]

-

Expression Culture: Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[4]

-

Addition of 4-F-Phe: Add 4-fluorophenylalanine to a final concentration of 1 mM.[4]

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.[4]

-

Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.[4]

-

Harvesting and Purification: Harvest the cells by centrifugation and purify the protein using standard protocols appropriate for the protein's purification tag.[4]

-

Analysis: Confirm the incorporation of 4-fluorophenylalanine by mass spectrometry.[11]

Protocol 4: Analysis of Peptides Containing Halogenated Phenylalanine Analogues by HPLC and Mass Spectrometry

High-Performance Liquid Chromatography (HPLC):

-

Sample Preparation: Dissolve the purified peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% TFA.

-

Instrumentation: Use a reverse-phase HPLC system with a C18 column.

-

Mobile Phase: Use a gradient of mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile). A typical gradient might be from 5% to 95% B over 30 minutes.

-

Detection: Monitor the elution of the peptide by UV absorbance at 220 nm and 280 nm.

-

Analysis: The retention time and peak purity can be used to assess the identity and purity of the peptide.

Mass Spectrometry (MS):

-

Sample Preparation: The peptide sample from HPLC purification can be directly infused or analyzed by LC-MS.

-

Instrumentation: Use an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.[11]

-

Data Acquisition: Acquire the mass spectrum in the appropriate mass range for the expected peptide.

-

Analysis: The observed molecular weight of the peptide should match the calculated theoretical mass for the peptide containing the halogenated phenylalanine analogue. The isotopic pattern of the halogen (especially for chlorine and bromine) can further confirm its presence.

Protocol 5: In Vitro Tryptophan Hydroxylase (TPH) Inhibition Assay

This protocol describes an in vitro assay to determine the inhibitory activity of compounds like p-chlorophenylalanine on tryptophan hydroxylase.

Materials:

-

Recombinant human TPH1 or TPH2 enzyme

-

L-Tryptophan

-

(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4)

-

Catalase

-

Dithiothreitol (DTT)

-

Ferrous ammonium sulfate

-

HEPES buffer

-

p-Chlorophenylalanine (PCPA) as a positive control

-

Test compounds

-

Acetic acid in ethanol

-

HPLC system with a fluorescence detector

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing HEPES buffer, catalase, ferrous ammonium sulfate, and L-tryptophan.

-

Inhibitor Addition: Add varying concentrations of the test compound or PCPA to the reaction mixture. Include a control with no inhibitor.

-

Enzyme Addition: Add the TPH enzyme to the reaction mixture.

-

Reaction Initiation: Initiate the reaction by adding BH4 and DTT. Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a solution of acetic acid in ethanol.[12]

-

Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant by HPLC with fluorescence detection to quantify the amount of 5-hydroxytryptophan (5-HTP) produced.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion

Halogenated phenylalanine analogues represent a versatile and powerful class of non-canonical amino acids that have significantly impacted both basic research and drug development. From the pioneering use of p-chlorophenylalanine to elucidate the roles of serotonin to the modern application of fluorinated and brominated analogues in peptide and protein engineering, these compounds continue to open new avenues of scientific inquiry. The ability to strategically introduce halogens allows for the fine-tuning of molecular properties, leading to compounds with enhanced stability, improved biological activity, and novel functionalities. The detailed experimental protocols provided in this guide are intended to empower researchers to harness the full potential of these remarkable building blocks in their own investigations. As synthetic methodologies become more sophisticated and our understanding of the subtle effects of halogenation deepens, the future for halogenated phenylalanine analogues in science and medicine looks exceptionally bright.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Inhibition of Tryptophan Hydroxylases and Monoamine Oxidase-A by the Proton Pump Inhibitor, Omeprazole—In Vitro and In Vivo Investigations [frontiersin.org]

In Vitro Profile of 3-Chloro-D-phenylalanine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-D-phenylalanine is a synthetic, non-proteinogenic amino acid derivative of D-phenylalanine. Its unique structure, featuring a chlorine atom on the phenyl ring, confers distinct biochemical properties that make it a valuable tool in various research domains, including neuropharmacology, oncology, and peptide chemistry. In vitro studies are fundamental to elucidating its mechanism of action, quantifying its biological activity, and determining its potential as a therapeutic agent or a research probe. This guide provides an in-depth overview of the in vitro evaluation of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Core Mechanisms of Action

In vitro investigations have primarily focused on two key areas: its role as an enzyme inhibitor and its interaction with amino acid transporters.

-

Enzyme Inhibition: this compound and its isomers are recognized as inhibitors of aromatic amino acid hydroxylases.

-

Tryptophan Hydroxylase (TPH): The para-substituted isomer, p-chlorophenylalanine (PCPA), is a well-established irreversible inhibitor of TPH, the rate-limiting enzyme in serotonin biosynthesis.[1][2] This inhibition leads to a significant depletion of serotonin (5-hydroxytryptamine or 5-HT).[1][3]

-

Phenylalanine Hydroxylase (PAH): This compound also inhibits phenylalanine hydroxylase, the enzyme responsible for converting phenylalanine to tyrosine.[4][5][6] This inhibitory action can induce a chemical state mimicking phenylketonuria (PKU) in experimental models.[6]

-

-

Amino Acid Transport: As a phenylalanine analog, this compound can interact with amino acid transporters.

-

L-type Amino Acid Transporter 1 (LAT1): Halogenated phenylalanine derivatives are known to interact with LAT1, a transporter often overexpressed in cancer cells and at the blood-brain barrier.[7][8][9] The affinity of these analogs for LAT1 can be influenced by the position and size of the halogen substituent.[7] For instance, meta-substituted derivatives of phenylalanine have shown a higher affinity for LAT1 compared to ortho- and para-substituted versions.[10]

-

Quantitative Data Summary

The following tables summarize the available quantitative data from in vitro studies on chlorinated phenylalanine analogs. It is important to note that specific data for the this compound isomer is limited, and data from related compounds, particularly p-chlorophenylalanine (PCPA), are often used as a reference.

| Enzyme Inhibition | ||

| Target Enzyme | Compound | Reported Inhibition |

| Phenylalanine Hydroxylase (PAH) | p-chlorophenylalanine | 96% inhibition at 5 mM[5] |

| Tryptophan Hydroxylase (TPH) | p-ethynylphenylalanine (a potent analog) | K_i = 32.6 +/- 6.2 µM[11] |

| Cell-Based Assays | |||

| Cell Line | Compound | Assay | Result |

| Human Colon Cancer (HT-29) | L-4-bromo-phenylalanine, L-4-iodo-phenylalanine, L-4-nitro-phenylalanine | Cytotoxicity (MTT) | Showed cytotoxic effects[12] |

| Prostate Cancer (PC-3) | DL-Phenylalanine | Cytotoxicity (MTT) | IC50 = 500 µg/mL at 48 hours[12] |

| Lung Cancer (A549, H69, H69AR) | β-Phenylalanine derivatives | Antiproliferative (MTT) | Structure-dependent activity[13] |

| Neurochemical Effects (In Vivo Data Informing In Vitro Expectations) | ||

| Parameter | Compound | Effect |

| Frontal Cortical Serotonin | p-chlorophenylalanine (PCPA) | >99% depletion[3] |

| Frontal Cortical 5-HIAA (Serotonin Metabolite) | p-chlorophenylalanine (PCPA) | >99% depletion[3] |

| Frontal Cortical Noradrenaline | p-chlorophenylalanine (PCPA) | ~30% reduction[3] |

| Frontal Cortical Dopamine | p-chlorophenylalanine (PCPA) | ~42% reduction[3] |

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the activity of this compound.

Protocol 1: In Vitro Phenylalanine Hydroxylase (PAH) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on PAH activity.

Materials:

-

Purified Phenylalanine Hydroxylase (PAH) enzyme

-

L-phenylalanine (substrate)

-

Tetrahydrobiopterin (BH4) (cofactor)

-

Reaction Buffer (e.g., 100 mM HEPES, pH 7.4)

-

This compound (test inhibitor)

-

Perchloric acid (to stop the reaction)

-

HPLC system for tyrosine quantification

Procedure:

-

Reagent Preparation: Prepare a stock solution of L-phenylalanine and serial dilutions of this compound in the reaction buffer.

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, PAH enzyme, and varying concentrations of this compound.

-

Pre-incubation: Pre-incubate the mixture for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding L-phenylalanine and BH4.

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding a small volume of ice-cold perchloric acid.

-

Protein Precipitation: Centrifuge the samples to pellet the precipitated protein.

-

Quantification: Analyze the supernatant for the amount of tyrosine produced using an HPLC system.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to a control with no inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: In Vitro Tryptophan Hydroxylase (TPH) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on TPH activity.

Materials:

-

Purified Tryptophan Hydroxylase (TPH) enzyme (e.g., recombinant human TPH1)[14]

-

L-tryptophan (substrate)[14]

-

6-methyltetrahydropterin (6-MePH4) (cofactor)[14]

-

Reaction Buffer (e.g., 50 mM MOPS, pH 7.2, 100 mM (NH4)2SO4)[14]

-

Catalase, Bovine Serum Albumin (BSA), (NH4)2Fe(SO4)2[14]

-

This compound (test inhibitor)

-

HPLC system for 5-hydroxytryptophan (5-HTP) quantification

Procedure:

-

Reagent Preparation: Prepare stock solutions of L-tryptophan and serial dilutions of this compound in the reaction buffer.

-

Reaction Mixture: In a reaction vessel, combine the reaction buffer, catalase, BSA, ferrous ammonium sulfate, TPH1 enzyme, and varying concentrations of L-tryptophan and the test inhibitor.[14]

-

Reaction Initiation: Start the reaction by adding the pterin cofactor (6-MePH4).[14]

-

Incubation: Incubate at room temperature for a set time (e.g., 10 minutes), ensuring the reaction remains in the linear range.[14]

-

Reaction Termination: Stop the reaction, typically by adding an acid or by rapid freezing.

-

Quantification: Measure the production of 5-HTP using an HPLC system.

-

Data Analysis: Determine the mode of inhibition (e.g., competitive, non-competitive) by analyzing double reciprocal plots (Lineweaver-Burk) of reaction velocity versus substrate concentration at different inhibitor concentrations. Calculate the Ki value.[14]

Protocol 3: Neuroblastoma Cell Viability (MTT) Assay

Objective: To assess the cytotoxicity of this compound on a neuronal cell line.

Materials:

-

SH-SY5Y human neuroblastoma cells[15]

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]

-

DMSO[15]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well.[15] Allow cells to adhere and grow for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in the complete growth medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).[15]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[15]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]

-

Data Analysis: Express the cell viability as a percentage of the vehicle control. Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: Serotonin synthesis pathway and the inhibitory action of this compound.

Caption: Phenylalanine metabolism and the inhibitory action of this compound.

Experimental Workflow Diagram

Caption: Workflow for an in vitro cell viability (MTT) assay.

References

- 1. benchchem.com [benchchem.com]

- 2. (Open Access) Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin. (1967) | Eric Jequier | 437 Citations [scispace.com]

- 3. The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. P-chlorophenylalanine does not inhibit production of recombinant human phenylalanine hydroxylase in NIH3T3 cells or E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. p-Chlorophenylalanine-induced chemical manifestations of phenylketonuria in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. erepo.uef.fi [erepo.uef.fi]

- 10. Structural Features Affecting the Interactions and Transportability of LAT1-Targeted Phenylalanine Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. p-ethynylphenylalanine: a potent inhibitor of tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]